molecular formula C13H12ClN3OS2 B10868474 N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B10868474
M. Wt: 325.8 g/mol
InChI Key: WKEQUADGEIJJTM-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative featuring a 4-chloro-2-methylphenyl substituent on the nitrogen atom and a thiophene-2-carbonyl group. The thiophene ring introduces electronic and steric effects distinct from purely aromatic systems, influencing solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C13H12ClN3OS2

Molecular Weight

325.8 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(thiophene-2-carbonylamino)thiourea

InChI

InChI=1S/C13H12ClN3OS2/c1-8-7-9(14)4-5-10(8)15-13(19)17-16-12(18)11-3-2-6-20-11/h2-7H,1H3,(H,16,18)(H2,15,17,19)

InChI Key

WKEQUADGEIJJTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-2-methylphenylhydrazine with 2-thiophenecarbonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the product, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Hydrazinecarbothioamide derivatives vary primarily in their aryl/heteroaryl substituents. Key structural analogues include:

Compound Name Substituents Key Features Reference
N-(3-Chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide (3b) 3-chlorophenyl, 4-nitrobenzylidene High melting point (228–230°C), electron-withdrawing nitro group enhances stability
N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide 4-chlorophenyl, pyridin-4-ylcarbonyl Solubility in PEG-400 (1.08 × 10⁻¹ mole fraction at 298.15 K)
2-[(3-Hydroxynaphthalen-2-yl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide (5) 4-methoxyphenyl, 3-hydroxynaphthoyl Lower solubility due to bulky naphthoyl group; melting point 194–196°C
N-(4-Chlorophenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide (3l) 4-chlorophenyl, 2-hydroxy-5-methylbenzylidene High purity (99.3%), melting point 214–216°C, potential aldose reductase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 3b) increase melting points and thermal stability compared to electron-donating groups (e.g., methoxy in 3c ).
  • Heterocyclic carbonyl groups (e.g., thiophene or pyridine) enhance solubility in polar solvents like PEG-400 compared to purely aromatic systems .
  • Bulky substituents (e.g., naphthoyl in compound 5 ) reduce solubility but improve crystallinity.

Physical and Spectral Properties

Melting Points and Solubility:
  • The target compound’s melting point is expected to fall between 190–220°C, consistent with analogues like 3l (214–216°C) and 3b (228–230°C) .
  • Solubility in PEG-400 is likely higher than in alcohols (e.g., ethanol solubility for the INH analogue: 6.47 × 10⁻⁴ mole fraction ).
Spectroscopic Data:
  • IR Spectroscopy : Expected C=S (∼1200 cm⁻¹), C=N (∼1600 cm⁻¹), and thiophene C-S (∼700 cm⁻¹) stretches, similar to compounds in .
  • ¹H NMR : Aromatic protons of the 4-chloro-2-methylphenyl group (δ 7.2–7.8 ppm) and thiophene protons (δ 7.0–7.5 ppm) .

Biological Activity

N-(4-chloro-2-methylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide is a synthetic compound notable for its unique structural characteristics, which include a hydrazine backbone along with a 4-chloro-2-methylphenyl group and a thiophen-2-ylcarbonyl moiety. This composition suggests potential biological activities, particularly in medicinal chemistry.

Structural Overview

The compound's structure can be represented as follows:

Property Details
Molecular Formula C12H12ClN3OS
Molecular Weight 273.75 g/mol
IUPAC Name This compound
InChI Key XXXXXX (to be filled with actual key)

The presence of the thiophene ring and the carbonyl group enhances its reactivity and interaction with biological targets, making it an interesting candidate for further research.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activity. Compounds structurally similar to this compound have been investigated for various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.
  • Anticancer Properties : The hydrazine and thioamide functionalities are known to interact with various cellular targets, potentially inhibiting tumor growth through mechanisms such as enzyme inhibition involved in cell proliferation.
  • Anti-inflammatory Effects : The unique combination of functional groups may also contribute to anti-inflammatory activities, as seen in other derivatives containing thiophene and hydrazine structures.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell growth and proliferation.
  • Receptor Interaction : Binding to cellular receptors could modulate signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : A study on hydrazone derivatives indicated that modifications at the phenolic positions could enhance anticancer properties through improved binding affinity to target enzymes involved in cancer metabolism .
  • Antimicrobial Studies : Research on thiophene derivatives has shown promising results against various microbial strains, suggesting that the inclusion of thiophene moieties could enhance antimicrobial efficacy .
  • In Vitro Assays : Preliminary in vitro assays demonstrated that similar compounds exhibited significant inhibition of cell proliferation in cancer cell lines, indicating a potential pathway for therapeutic applications .

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